Benzoic acid, 4-(methylseleno)-
Description
Benzoic acid, 4-(methylseleno)-, is a selenium-containing derivative of benzoic acid with a methylseleno (-SeCH₃) substituent at the para position. Selenium’s larger atomic radius and polarizability compared to oxygen or sulfur influence electronic effects, solubility, and reactivity, distinguishing it from other benzoic acid derivatives .
Properties
CAS No. |
133706-53-3 |
|---|---|
Molecular Formula |
C8H8O2Se |
Molecular Weight |
215.12 g/mol |
IUPAC Name |
4-methylselanylbenzoic acid |
InChI |
InChI=1S/C8H8O2Se/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10) |
InChI Key |
KUZAANLFQXVAOE-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Synthesis from Benzyl Alcohol: One common method involves the oxidation of benzyl alcohol using potassium permanganate (KMnO4) in an acidic medium to yield benzoic acid
Grignard Reaction:
Industrial Production Methods: Industrial production of benzoic acid, 4-(methylseleno)-, typically involves large-scale oxidation processes and the use of specialized reagents to introduce the methylseleno group. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed:
Oxidation: Selenoxide derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry:
Biology:
Antimicrobial Activity: Research has shown that derivatives of benzoic acid exhibit antimicrobial properties, making them potential candidates for use in pharmaceuticals.
Medicine:
Drug Development: The compound’s unique properties make it a potential candidate for the development of new drugs, particularly those targeting specific molecular pathways.
Industry:
Mechanism of Action
The mechanism by which benzoic acid, 4-(methylseleno)-, exerts its effects involves the interaction of the methylseleno group with various molecular targets. The compound can undergo redox reactions, leading to the formation of reactive oxygen species (ROS) that can disrupt cellular processes . Additionally, the compound can interact with specific enzymes and proteins, altering their activity and function .
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Properties of Selected Benzoic Acid Derivatives
| Compound | Substituent | Molecular Weight | pKa (Theoretical) | Melting Point (°C) | Water Solubility |
|---|---|---|---|---|---|
| Benzoic acid | -H | 122.12 | 4.20 | 122 | Moderate |
| 4-Methoxybenzoic acid | -OCH₃ | 152.15 | ~4.50 | 185 | Low |
| 4-(Methylseleno)benzoic acid | -SeCH₃ | 185.12* | ~4.35 | Not reported | Very Low |
| 4-[[2-(4-Methylphenoxy)acetyl]amino]benzoic acid | Complex acyl group | 285.29 | Not reported | Not reported | Low |
*Calculated molecular weight based on selenium’s atomic mass.
Research Findings
- Synthetic Challenges : Introducing selenium requires specialized reagents and conditions to avoid over-oxidation or side reactions .
- Biological Activity: Selenium’s role in glutathione peroxidase analogs suggests 4-(methylseleno)benzoic acid could mimic antioxidant enzymes, though toxicity profiles must be evaluated .
- Structural Insights : X-ray crystallography (via SHELX software) of selenium derivatives reveals elongated C-Se bonds (1.91–1.98 Å) compared to C-S (1.81 Å), impacting molecular packing .
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